![molecular formula C18H18IN3O2 B3855549 4-(2-benzylidenehydrazino)-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B3855549.png)
4-(2-benzylidenehydrazino)-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
Overview
Description
4-(2-benzylidenehydrazino)-N-(4-iodo-2-methylphenyl)-4-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BIBX1382 and is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.
Mechanism of Action
BIBX1382 inhibits the activity of EGFR tyrosine kinase by binding to its ATP-binding site, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
BIBX1382 has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting EGFR signaling pathways. It also reduces the expression of anti-apoptotic proteins and increases the expression of pro-apoptotic proteins. Additionally, it has been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using BIBX1382 in lab experiments is its high potency and selectivity towards EGFR tyrosine kinase, which makes it an ideal tool for studying the role of this kinase in cancer biology. However, its limitations include its poor solubility in water and its potential toxicity, which requires careful handling and storage.
Future Directions
There are several future directions for the research on BIBX1382. One of the areas of interest is the development of more potent and selective EGFR inhibitors that can overcome the resistance to current therapies. Another direction is the investigation of the potential applications of BIBX1382 in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the use of BIBX1382 as a tool for studying the role of EGFR in cancer biology and for identifying new therapeutic targets is an area of ongoing research.
Scientific Research Applications
BIBX1382 has been extensively studied for its potential applications in cancer therapy. As an EGFR tyrosine kinase inhibitor, it has shown promising results in the treatment of various types of cancer, including lung, breast, and prostate cancer. It has also been found to be effective against EGFR-mutated non-small cell lung cancer (NSCLC).
properties
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3O2/c1-13-11-15(19)7-8-16(13)21-17(23)9-10-18(24)22-20-12-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,21,23)(H,22,24)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRTWGKKGKLCRW-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2E)-2-benzylidenehydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.